

# Application Notes & Protocols: Annotation of Rivulariapeptolides using CANOPUS and SIRIUS

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## Compound of Interest

Compound Name: *Rivulariapeptolides 1155*

Cat. No.: B15576605

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and structural elucidation of novel natural products are pivotal for drug development. Rivulariapeptolides, a family of potent cyclodepsipeptide serine protease inhibitors isolated from cyanobacteria, represent a promising class of bioactive compounds.[1][2] However, identifying such complex molecules from intricate biological extracts is a significant bottleneck. Computational tools like SIRIUS and CANOPUS are transforming this landscape by enabling rapid, de novo characterization of unknown metabolites directly from tandem mass spectrometry (MS/MS) data.[3][4]

SIRIUS is a comprehensive software suite that determines molecular formulas from isotopic patterns and fragmentation spectra.[5][6] Integrated within SIRIUS, CANOPUS (Class Assignment and Ontology Prediction Using Mass Spectrometry) predicts the chemical class of a compound without relying on spectral library matches, making it exceptionally powerful for annotating novel compounds like Rivulariapeptolides.[3][7] These application notes provide a detailed overview and protocols for leveraging the SIRIUS and CANOPUS workflow in the annotation of Rivulariapeptolides.

## Application Notes

The annotation of Rivulariapeptolides from complex cyanobacterial extracts is a multi-step process that combines analytical chemistry with advanced computational analysis. The integration of SIRIUS and CANOPUS is central to this workflow, providing crucial information

on elemental composition and chemical classification that guides targeted isolation and full structure elucidation.

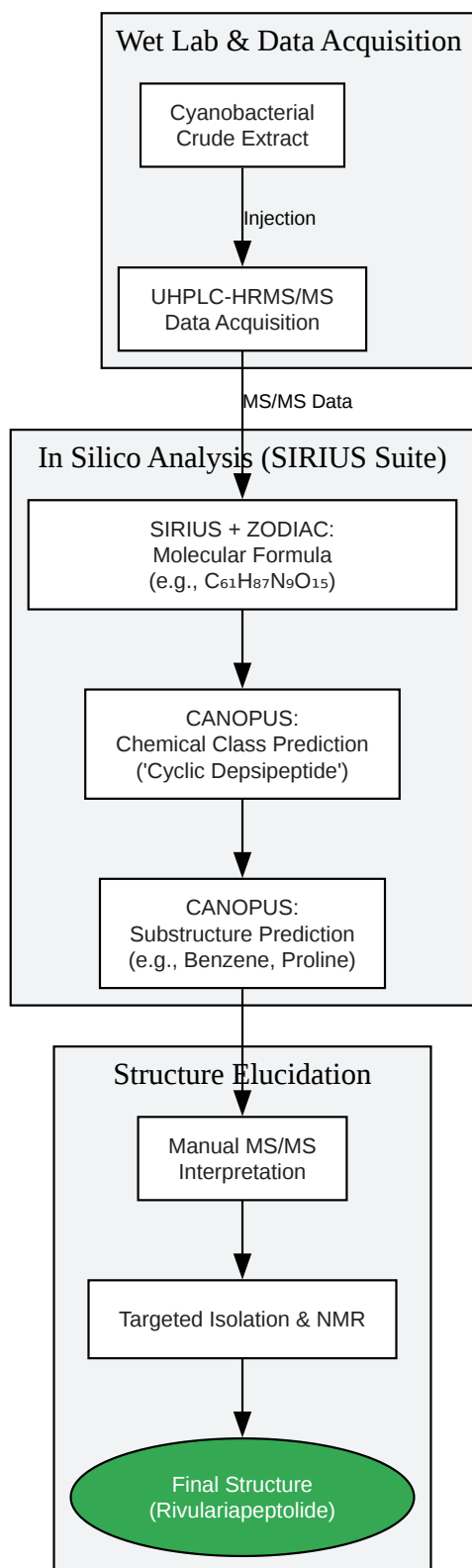
## 1. Molecular Formula Determination with SIRIUS and ZODIAC

For an unknown bioactive feature detected via LC-MS, the first step is to determine its molecular formula. SIRIUS analyzes the high-resolution MS1 isotope pattern and the MS/MS fragmentation pattern to propose and rank candidate formulas.[4][8] For instance, a chymotrypsin-binding feature at  $m/z$  1186.6400  $[M+H]^+$ , later identified as Rivulariapeptolide 1185, was analyzed using this method.[9] The ZODIAC tool, which re-ranks formula candidates by considering shared fragmentation patterns across a dataset, can further enhance the accuracy of the top-ranked formula.[4][9] The correct molecular formula,  $C_{61}H_{87}N_9O_{15}$ , was successfully determined for Rivulariapeptolide 1185 using this approach.[9]

## 2. Chemical Classification and Substructure Prediction with CANOPUS

Once a reliable molecular formula is established, CANOPUS predicts the compound's chemical class directly from its MS/MS spectrum.[10][11] This is achieved through a deep neural network that does not require the compound to be present in any structural database.[3][5] In the case of Rivulariapeptolides, CANOPUS correctly classified the MS/MS spectra as belonging to the 'cyclic depsipeptides' class, providing immediate and critical insight into the molecule's general structure.[9]

Furthermore, CANOPUS can predict the presence of specific substructures with an associated probability score.[12] For Rivulariapeptolide 1155, CANOPUS predicted key structural motifs such as benzene rings, hydroxy-benzene groups, and N-acyl-pyrrolidine derivatives.[9][12] This information significantly accelerates the complex process of manual MS/MS spectra interpretation and provides valuable constraints for subsequent NMR analysis.[1] The overall workflow combines automated in silico tools with traditional analytical methods for unambiguous structure elucidation.[9]



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**Caption:** Integrated workflow for Rivulariapeptolide annotation.

## Experimental Protocols

### Protocol 1: Sample Preparation and LC-MS/MS Data Acquisition

This protocol is based on the native metabolomics approach used for the discovery of Rivulariapeptolides.<sup>[1][9]</sup>

- Extraction:
  - Lyophilize cyanobacterial biomass.
  - Extract the dried biomass with a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).
  - Dry the crude extract under vacuum and re-suspend in a solvent compatible with liquid chromatography (e.g., 50% methanol) to a final concentration of 1 mg/mL.
- UHPLC-HRMS/MS Analysis:
  - Chromatography: Perform separation on a C18 reversed-phase column (e.g., Kinetex 1.7  $\mu$ m C18, 50  $\times$  2.1 mm) using a high-performance liquid chromatography system.
  - Mobile Phases: Use water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - Gradient: Run a linear gradient from 5% B to 95% B over 8-10 minutes at a flow rate of 0.4 mL/min.
  - Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  - Ionization: Use positive mode electrospray ionization (ESI+).
  - Acquisition Mode: Employ data-dependent acquisition (DDA) to acquire MS1 scans (resolution > 60,000) and MS/MS scans for the top N most intense ions (resolution > 15,000). Use a normalized collision energy (e.g., 20-40%) for fragmentation.

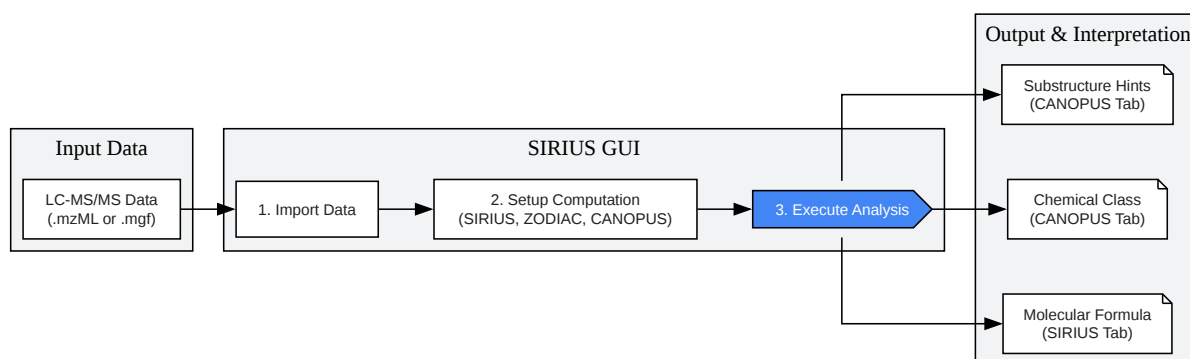
- Data Export: Convert the raw data files to an open format like .mzML or .mgf using a tool such as MSConvert.

## Protocol 2: Computational Annotation using SIRIUS and CANOPUS

This protocol outlines the steps for analyzing the acquired MS/MS data using the SIRIUS graphical user interface (GUI), version 4.4 or higher.[\[11\]](#)

- Software Installation: Download and install the latest version of SIRIUS for your operating system.[\[11\]](#)
- Data Import:
  - Launch the SIRIUS GUI.
  - Drag and drop the converted .mzML or .mgf data file(s) into the main window.
- Computation Setup:
  - Click the "Compute all" button in the toolbar.
  - In the computation dialog, ensure the following tools are selected:
    - SIRIUS: For molecular formula annotation.
    - ZODIAC: (Recommended for datasets with multiple compounds) To improve molecular formula ranking.
    - CSI:FingerID: For predicting molecular fingerprints (required by CANOPUS).
    - CANOPUS: For compound class prediction.
  - Set the mass accuracy parameters according to your instrument's performance (e.g., 10 ppm for MS1, 20 ppm for MS/MS).
  - Specify the ion adduct expected (e.g.,  $[M+H]^+$  for positive mode).
  - Click "Compute" to start the analysis.

- Result Interpretation:
  - Once the computation is complete, select a feature of interest from the results list.
  - Molecular Formula: The "SIRIUS" tab will display the ranked list of molecular formula candidates. The top hit is the most likely formula.
  - Compound Class: Navigate to the "Predicted ClassyFire classes" or "CANOPUS" tab.<sup>[11]</sup> This view shows the predicted chemical classification based on the ClassyFire ontology. The most specific class (e.g., 'Cyclic depsipeptides') and its parent classes will be displayed.<sup>[12]</sup>
  - Substructures: The CANOPUS tab will also list predicted substructures with their corresponding posterior probabilities. Focus on predictions with a probability > 0.5.<sup>[12]</sup>



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**Caption:** SIRIUS and CANOPUS computational workflow.

## Data Presentation

The data generated from the SIRIUS/CANOPUS workflow provides quantitative and qualitative insights that are crucial for annotation.

Table 1: Molecular Formula Annotation of Rivulariapeptolides using SIRIUS

Compound Name	Precursor Ion [M+H] <sup>+</sup> (m/z)	Molecular Formula (determined by SIRIUS)	Mass Error (ppm)	Reference
Rivulariapeptolide 1185	1186.6400	C <sub>61</sub> H <sub>87</sub> N <sub>9</sub> O <sub>15</sub>	0.5	<a href="#">[9]</a>
Rivulariapeptolide 1155	1156.6295	C <sub>59</sub> H <sub>85</sub> N <sub>9</sub> O <sub>15</sub>	N/A	<a href="#">[1]</a>
Rivulariapeptolide 1121	1122.6033	C <sub>56</sub> H <sub>83</sub> N <sub>9</sub> O <sub>15</sub>	N/A	<a href="#">[1]</a>
Rivulariapeptolide 988	989.5190	C <sub>49</sub> H <sub>72</sub> N <sub>8</sub> O <sub>12</sub>	N/A	<a href="#">[1]</a>

Table 2: CANOPUS Chemical Class and Substructure Predictions for Rivulariapeptolide 1155

Prediction Type	Predicted Entity	Ontology/Description	Posterior Probability	Reference
Main Class	Organic acids and derivatives	ClassyFire Superclass	> 0.95	<a href="#">[12]</a>
Main Class	Organoheterocyclic compounds	ClassyFire Superclass	> 0.95	<a href="#">[12]</a>
Alternative Class	Depsipeptides	ClassyFire Class	> 0.90	<a href="#">[12]</a>
Alternative Class	Macrocycles	ClassyFire Class	> 0.90	<a href="#">[12]</a>
Substructure	N-acyl-alpha-amino acids...	Molecular Substructure	> 0.50	<a href="#">[12]</a>
Substructure	Proline and derivatives	Molecular Substructure	> 0.50	<a href="#">[12]</a>
Substructure	Benzene and substituted derivatives	Molecular Substructure	> 0.50	<a href="#">[12]</a>

Table 3: Bioactivity of Isolated Rivulariapeptolides against Serine Proteases (IC<sub>50</sub> in nM)

Compound	Chymotrypsin	Trypsin	Elastase	Reference
Rivulariapeptolide 1185	110 ± 10	> 10,000	> 10,000	<a href="#">[1]</a>
Rivulariapeptolide 1155	270 ± 20	> 10,000	> 10,000	<a href="#">[1]</a>
Rivulariapeptolide 1121	240 ± 20	> 10,000	> 10,000	<a href="#">[1]</a>
Rivulariapeptolide 988	1,100 ± 100	> 10,000	> 10,000	<a href="#">[1]</a>
Data presented as mean ± SD, n=3. <a href="#">[1]</a>				

## Conclusion:

The application of CANOPUS and SIRIUS provides a powerful, streamlined approach for the annotation of novel, complex natural products like Rivulariapeptolides. By delivering rapid and accurate predictions of molecular formulas and chemical classes directly from MS/MS data, these tools significantly reduce the ambiguity and time involved in structural elucidation. This computational workflow, when integrated with traditional analytical techniques, forms a robust platform for accelerating natural product discovery and advancing drug development pipelines.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Welcome - SIRIUS Documentation [boecker-lab.github.io]
- 5. SIRIUS (software) - Wikipedia [en.wikipedia.org]
- 6. SIRIUS Features - Bright Giant [bright-giant.com]
- 7. bio.tools - Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. Methods and algorithms - SIRIUS Documentation [v6.docs.sirius-ms.io]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. CANOPUS | Lehrstuhl Bioinformatik Jena [bio.informatik.uni-jena.de]
- 12. researchgate.net [researchgate.net]
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